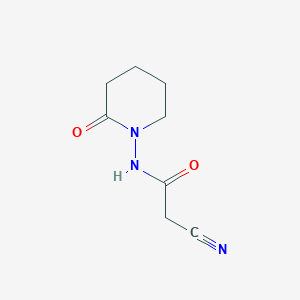

2-cyano-N-(2-oxopiperidin-1-yl)acetamide

Description

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide is a chemical compound with a complex molecular structure that includes a cyano group, a 2-oxopiperidin-1-yl moiety, and an acetamide group

Properties

IUPAC Name |

2-cyano-N-(2-oxopiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-4-7(12)10-11-6-2-1-3-8(11)13/h1-4,6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCIHAYHTCVTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetic acid with 2-oxopiperidin-1-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Cyanoacetic acid derivative.

Reduction: this compound amine.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyano-N-(2-oxopiperidin-1-yl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide: Similar structure but with a different arrangement of functional groups.

(2-Oxopiperidin-1-yl)acetyl chloride: A related compound with a different functional group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Biological Activity

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide (CAS No. 1240528-88-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a cyano and an acetamide functional group, contributing to its biological activity. Its molecular formula is C8H10N2O, and it has a molecular weight of 162.18 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against a range of pathogens.

- Anticancer Properties : Preliminary data suggest potential efficacy in inhibiting tumor cell growth, particularly in specific cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine release.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate significant antibacterial activity, warranting further investigation into its mechanism and potential therapeutic applications.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on various cancer cell lines. Notably, it showed selective cytotoxicity towards HeLa cells with an IC50 value of 30 μM. This suggests that the compound may induce apoptosis in cancer cells while sparing normal cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.

- Distribution : It is likely to distribute widely throughout body tissues.

- Metabolism : Initial studies suggest hepatic metabolism, which could influence its bioavailability.

- Excretion : Predominantly excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.